Tris(trimethylsilyl)silane

Catalog No.
S1491001
CAS No.
1873-77-4
M.F
C9H27Si4
M. Wt
247.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(trimethylsilyl)silane

CAS Number

1873-77-4

Product Name

Tris(trimethylsilyl)silane

IUPAC Name

bis(trimethylsilyl)silyl-trimethylsilane

Molecular Formula

C9H27Si4

Molecular Weight

247.65 g/mol

InChI

InChI=1S/C9H27Si4/c1-11(2,3)10(12(4,5)6)13(7,8)9/h1-9H3

InChI Key

SCHZCUMIENIQMY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[SiH]([Si](C)(C)C)[Si](C)(C)C

Synonyms

1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane; TTMSS; Tris(trimethylsilyl)silane;

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)[Si](C)(C)C

Tris(trimethylsilyl)silane, also known as TTMS, is a colorless liquid classified as a hydrosilane due to the presence of an Si-H bond. This specific bond is noteworthy for its weakness, with a dissociation energy estimated at 84 kcal/mol, compared to 94 kcal/mol for the Si-H bond in trimethylsilane . This weak bond makes TTMS a valuable reagent in various scientific research applications:

Reducing Agent

TTMS's primary application lies in its ability to act as a reducing agent. Due to the weak Si-H bond, it readily donates a hydrogen atom to various functional groups, converting them to their reduced forms. This characteristic makes TTMS a valuable alternative to other reducing agents like tributyltin hydride, which are often toxic and challenging to separate from non-polar reaction products .

Here are some specific examples of TTMS's role as a reducing agent:

  • Reductions of carbon-halogen bonds: TTMS can effectively cleave carbon-halogen (C-X) bonds, converting them to C-H bonds. This is particularly useful in organic synthesis, allowing researchers to introduce specific functionalities into molecules .
  • Reductions of acid chlorides: TTMS can convert acid chlorides (R-COCl) to their corresponding alcohols (R-CH2OH). This reaction plays a crucial role in the synthesis of various organic compounds .
  • Hydrosilylation reactions: TTMS can participate in hydrosilylation reactions, where a silicon-hydrogen bond (Si-H) adds across an unsaturated carbon-carbon double bond (C=C). This reaction is valuable for introducing silicon-containing functionalities into organic molecules .

Radical Precursor

TTMS can serve as a precursor for radical species through the homolytic cleavage of its Si-H bond. These radicals can then participate in various organic reactions, such as polymerizations and chain-transfer reactions .

Ligand Design

The removal of the hydrogen atom from TTMS results in the formation of the "hypersilyl" anion, (Me3Si)3Si-. This negatively charged species can act as a ligand, coordinating with various transition metals. Studying these complexes can provide valuable insights into the bonding properties of silicon-based ligands .

Tris(trimethylsilyl)silane is an organosilicon compound with the chemical formula (Me₃Si)₃SiH, where Me represents a methyl group (CH₃). This compound is classified as a hydrosilane due to the presence of a silicon-hydrogen bond. It appears as a colorless liquid and is notable for having a relatively weak Si-H bond, with an estimated bond dissociation energy of approximately 84 kcal/mol, making it less stable than similar compounds like trimethylsilane, which has a bond dissociation energy of 94 kcal/mol. The weak Si-H bond allows tris(trimethylsilyl)silane to function effectively as a reagent for hydrogen atom delivery, positioning it as an environmentally friendly alternative to tributyltin hydride in various

TTMSS functions as a reducing agent by readily cleaving its weak Si-H bond. The hydride ion (H⁻) from the Si-H bond acts as the nucleophile, attacking the target molecule in various reactions [].

TTMSS is flammable and can irritate skin and eyes. It is essential to handle it with proper ventilation and personal protective equipment like gloves and goggles [].

Tris(trimethylsilyl)silane can be synthesized through several methods, including:

  • Protonation of Tris(trimethylsilyl)silyl Lithium:
    • Derived from tetrakis(trimethylsilyl)silane:
      (Me3Si)4Si+MeLi(Me3Si)3SiLi+Me4Si(Me₃Si)_4Si+MeLi\rightarrow (Me₃Si)_3SiLi+Me₄Si
    • Followed by:
      (Me3Si)3SiLi+HCl(Me3Si)3SiH+LiCl(Me₃Si)_3SiLi+HCl\rightarrow (Me₃Si)_3SiH+LiCl
  • Direct Reaction of Trimethylsilyl Chloride and Trichlorosilane:
    • This method yields tris(trimethylsilyl)silane but in modest amounts:
      3Me3SiCl+HSiCl3+6Li(Me3Si)3SiH+6LiCl3Me₃SiCl+HSiCl₃+6Li\rightarrow (Me₃Si)_3SiH+6LiCl

Tris(trimethylsilyl)silane participates in numerous radical-based reactions, including radical reductions and hydrosilylation, often under mild conditions with high yields and selectivity. Its reactivity allows it to facilitate polymerization processes and other transformations that require hydrogen transfer

While tris(trimethylsilyl)silane itself has not been extensively studied for biological activity, its applications in organic synthesis suggest potential indirect effects in pharmaceutical contexts. Its role as a reducing agent may facilitate the synthesis of biologically active compounds. Additionally, its use in radical-mediated reactions could lead to the development of new therapeutic agents or materials

The primary synthesis methods for tris(trimethylsilyl)silane include:

  • Protonation of Tris(trimethylsilyl)silyl Lithium: As mentioned above, this method involves the reaction with lithium reagents and hydrochloric acid.
  • Reaction of Trimethylsilyl Chloride with Trichlorosilane: This method is less common due to lower yields but is still viable.
  • Radical Initiation Techniques: Utilizing radical initiators to promote reactions involving tris(trimethylsilyl)silane can yield various products effectively under controlled conditions .

Of the (TMS)3SiH Radical-Based Reagent - PMC - NCBI" class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268903/" rel="nofollow noopener" target="_blank"> .

The spontaneous reaction with molecular oxygen has also been investigated, resulting in the formation of siloxanes under ambient conditions

Research indicates that tris(trimethylsilyl)silane interacts favorably with various substrates in radical reactions. Its ability to generate silyl radicals makes it a valuable tool for mediating chemical transformations. Studies have shown that it can facilitate reactions with electron-rich and electron-poor alkenes, leading to high yields and regioselectivity

Several compounds share structural or functional similarities with tris(trimethylsilyl)silane. Here are some notable comparisons:

CompoundFormulaKey Characteristics
TrimethylsilaneMe₃SiHStronger Si-H bond (94 kcal/mol), commonly used as a silane source.
Tributyltin HydrideBu₃SnHToxic; used for similar radical reactions but poses environmental risks.
Tetrakis(trimethylsilyl)silane(Me₃Si)₄SiPrecursor for generating tris(trimethylsilyl)silyl lithium; more complex structure.
DimethylsilaneMe₂SiH₂Weaker reducing agent compared to tris(trimethylsilyl)silane; simpler structure.

Tris(trimethylsilyl)silane stands out due to its unique balance of reactivity and environmental safety compared to more toxic alternatives like tributyltin hydride while still being effective in radical chemistry .

Exact Mass

247.11898200 g/mol

Monoisotopic Mass

247.11898200 g/mol

Heavy Atom Count

13

UNII

NN5K4PS2OA

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Tris(trimethylsilyl)silane

Dates

Modify: 2023-08-15

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